molecular formula C21H14N4O3 B11100242 N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-(pyridin-4-yl)-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-(pyridin-4-yl)-1,3-benzoxazol-5-amine

Cat. No.: B11100242
M. Wt: 370.4 g/mol
InChI Key: SHCBMDRLQCEMRS-UCZUOPCVSA-N
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Description

N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE: is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a propenylidene linkage, and a benzoxazolylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the pyridyl group. The final steps involve the formation of the propenylidene linkage and the attachment of the nitrophenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxylated versions, depending on the specific reaction conditions .

Scientific Research Applications

N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression or metabolic processes .

Comparison with Similar Compounds

Uniqueness: N-[(E,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-N-[2-(4-PYRIDYL)-1,3-BENZOXAZOL-5-YL]AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H14N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-en-1-imine

InChI

InChI=1S/C21H14N4O3/c26-25(27)18-6-3-15(4-7-18)2-1-11-23-17-5-8-20-19(14-17)24-21(28-20)16-9-12-22-13-10-16/h1-14H/b2-1+,23-11?

InChI Key

SHCBMDRLQCEMRS-UCZUOPCVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)[N+](=O)[O-]

Origin of Product

United States

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